molecular formula C17H15FN2O2S B6425503 1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea CAS No. 2034487-13-1

1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea

Cat. No.: B6425503
CAS No.: 2034487-13-1
M. Wt: 330.4 g/mol
InChI Key: QSWXBDLQMFUHRL-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a thiophene ring, and a furan ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and 5-(thiophen-3-yl)furan-2-carboxylic acid. These intermediates are then subjected to a series of reactions, including amide formation and urea synthesis, under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various amine derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea
  • 1-[(4-Bromophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea
  • 1-[(4-Methylphenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea

Uniqueness: Compared to these similar compounds, 1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable subject for further research.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(22-15)13-7-8-23-11-13/h1-8,11H,9-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWXBDLQMFUHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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